molecular formula C14H16O B14117454 2-Naphthalenol,4-(1,1-dimethylethyl)-

2-Naphthalenol,4-(1,1-dimethylethyl)-

Cat. No.: B14117454
M. Wt: 200.28 g/mol
InChI Key: BQBGTRIOPZRLJD-UHFFFAOYSA-N
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Description

2-Naphthalenol, 4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H16O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group (-OH) attached to the second carbon of the naphthalene ring, with a tert-butyl group (1,1-dimethylethyl) at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 4-(1,1-dimethylethyl)- typically involves the alkylation of 2-naphthol with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or xylene. The general reaction scheme is as follows:

2-Naphthol+tert-Butyl chloride2-Naphthalenol, 4-(1,1-dimethylethyl)-\text{2-Naphthol} + \text{tert-Butyl chloride} \rightarrow \text{2-Naphthalenol, 4-(1,1-dimethylethyl)-} 2-Naphthol+tert-Butyl chloride→2-Naphthalenol, 4-(1,1-dimethylethyl)-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-naphthoquinone derivatives.

    Reduction: Formation of 2,4-di-tert-butyl-1,2-dihydronaphthalene.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Naphthalenol, 4-(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 4-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol: Lacks the tert-butyl group, making it less sterically hindered.

    4-tert-Butylphenol: Similar structure but with a phenol ring instead of a naphthalene ring.

    2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group, providing different steric and electronic effects.

Uniqueness

2-Naphthalenol, 4-(1,1-dimethylethyl)- is unique due to the combination of the naphthalene ring and the tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

4-tert-butylnaphthalen-2-ol

InChI

InChI=1S/C14H16O/c1-14(2,3)13-9-11(15)8-10-6-4-5-7-12(10)13/h4-9,15H,1-3H3

InChI Key

BQBGTRIOPZRLJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC2=CC=CC=C21)O

Origin of Product

United States

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